molecular formula C14H23NO4 B2759697 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid CAS No. 1781383-17-2

2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid

Cat. No.: B2759697
CAS No.: 1781383-17-2
M. Wt: 269.341
InChI Key: BZORZNGAJAWKPB-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid is a synthetic organic compound with a molecular formula of C14H23NO4. This compound is characterized by the presence of a cyclopropane ring and a piperidine ring, which are functionalized with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid group, respectively. The compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring.

    Formation of the Cyclopropane Ring: The cyclopropane ring is introduced through cyclopropanation reactions involving appropriate alkenes or alkynes.

    Coupling of the Two Rings: The final step involves coupling the piperidine and cyclopropane rings through appropriate linkers and reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can further react to form various derivatives.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid depends on its specific applicationThe Boc protecting group plays a crucial role in controlling the reactivity and stability of the compound during these interactions .

Comparison with Similar Compounds

Similar compounds to 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid include other Boc-protected piperidine derivatives and cyclopropane-containing molecules. Some examples are:

The uniqueness of this compound lies in its specific combination of the piperidine and cyclopropane rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-6-4-5-9(8-15)10-7-11(10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZORZNGAJAWKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781383-17-2
Record name 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid
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